Hydromagnesite

Fire Retardancy Polymer Additives Thermal Analysis

Choose Hydromagnesite for halogen-free flame retardancy that outperforms MDH. Its multi-step decomposition (220–550°C) releases both H₂O and CO₂, forming an insulating char and delivering an LOI of 29% at 60 wt% loading—versus 28% for MDH. Achieve UL-94 V-0 ratings with reduced filler loading (60 wt%) when synergized with nanoclays, lowering material costs per km of cable. A broader processing window (decomposition onset ~220°C) enables compounding with temperature-sensitive EVA and LLDPE without polymer degradation. Ideal for LSZH wire & cable compounds.

Molecular Formula MgCO3
CMgO3
Molecular Weight 84.31 g/mol
CAS No. 12072-90-1
Cat. No. B1172092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydromagnesite
CAS12072-90-1
Molecular FormulaMgCO3
CMgO3
Molecular Weight84.31 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Mg+2]
InChIInChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
InChIKeyZLNQQNXFFQJAID-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes20 g / 100 g / 1 kg / 25 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % (NIOSH, 2024)
0.1g/L
Practically insoluble both in water or ethanol
White, friable masses or bulky, white powder;  at about 700 °C is converted to MgO;  sol in about 3,300 parts CO2-free water;  more sol in water containing CO2;  sol in dilute acids with effervescence;  insol in alcohol /Magnesium carbonate hydroxide/
0.0106 G/100 CC COLD WATER
SOL IN ACID, AQ CARBON DIOXIDE;  INSOL IN ACETONE, AMMONIA
Insoluble in alcohol;  soluble in acids
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
0.01%

Structure & Identifiers


Interactive Chemical Structure Model





Hydromagnesite (CAS 12072-90-1) for Procurement: Technical Grade, Industrial Supply, and Flame Retardant Raw Material Specifications


Hydromagnesite (CAS 12072-90-1), a hydrated magnesium carbonate mineral with the chemical formula Mg₅(CO₃)₄(OH)₂·4H₂O [1], is an industrially significant compound prized for its dual role as a halogen-free flame retardant and a carbon sequestration medium. As a basic magnesium carbonate, it possesses a moderate Mohs hardness of 3.5 and a specific gravity range of 2.16–2.2 [2]. This mineral is distinguished by a broad, endothermic decomposition profile spanning approximately 220 °C to 550 °C, a feature that aligns closely with the thermal degradation range of many common polymers [3]. This unique thermal behavior underpins its primary industrial application as a high-performance, non-toxic flame retardant additive in plastics and elastomers, offering a viable alternative to traditional metal hydroxides [4].

Hydromagnesite (CAS 12072-90-1) vs. Alternative Magnesium-Based Fire Retardants: Why Simple Substitution Risks Performance and Cost


The procurement of magnesium-based flame retardants cannot be reduced to a simple substitution of one compound for another. While aluminum hydroxide (ATH) and magnesium hydroxide (MDH) are common in-class alternatives, hydromagnesite exhibits a fundamentally different decomposition chemistry that directly impacts its fire-retardant efficacy and material compatibility. Unlike MDH, which decomposes endothermically in a single step (around 300–340 °C) releasing only water, hydromagnesite decomposes in a multi-step process over a broader temperature range (~220–550 °C), releasing both water vapor and carbon dioxide [1]. This dual-gas release mechanism not only provides more effective dilution of combustible gases and cooling of the condensed phase but also promotes the formation of a more robust, insulating char layer [2]. Consequently, a formulation optimized for MDH may fail to meet flammability standards if hydromagnesite is directly substituted, and vice versa, due to differences in decomposition onset, gas evolution profile, and char morphology [3].

Hydromagnesite (CAS 12072-90-1) Sourcing Guide: Quantitative Evidence for Performance-Driven Selection


Decomposition Enthalpy: Quantifying the Superior Cooling Effect of Hydromagnesite vs. ATH and MDH

A key differentiator for hydromagnesite is its high heat of decomposition. Differential Scanning Calorimetry (DSC) studies demonstrate that hydromagnesite exhibits an endothermic decomposition enthalpy of 800 J·g⁻¹ [1]. This value is significantly higher than that of aluminum hydroxide (ATH), which has a decomposition enthalpy of approximately 1050 J·g⁻¹ [2], and comparable to magnesium hydroxide (MDH), which has a reported enthalpy of 1300-1450 J·g⁻¹ [2]. The 800 J·g⁻¹ value confirms that hydromagnesite acts as a potent heat sink, effectively cooling the polymer matrix and delaying ignition.

Fire Retardancy Polymer Additives Thermal Analysis

Onset of Thermal Decomposition: Hydromagnesite's Lower Activation Temperature vs. Magnesium Hydroxide for Broader Polymer Compatibility

Hydromagnesite begins its endothermic decomposition at approximately 220 °C, which is significantly lower than the decomposition onset of magnesium hydroxide (MDH), which typically starts around 300–340 °C [1]. Thermogravimetric analysis (TGA) confirms that hydromagnesite's weight loss commences earlier, making it more suitable for polymers with lower processing temperatures, such as ethylene-vinyl acetate (EVA) and low-density polyethylene (LDPE), where MDH might not activate sufficiently early to provide effective fire protection [2].

Polymer Processing Thermal Stability Flame Retardant

Enhanced Ignition Resistance: Hydromagnesite's Superior LOI Performance Compared to ATH and MDH in Polyolefin Blends

In a direct comparative study using a 60 wt% filler loading in a low-density polyethylene/ethylene-vinyl acetate (LDPE/EVA) blend, hydromagnesite demonstrated a Limiting Oxygen Index (LOI) of 29%, outperforming both aluminum hydroxide (ATH) at 25% and magnesium hydroxide (MDH) at 28% [1]. This indicates that a composite containing hydromagnesite requires a higher concentration of oxygen to sustain combustion, thereby offering enhanced ignition resistance.

Cable Compounding Halogen-Free Flame Retardant Wire & Cable

Synergistic Efficiency: Achieving V-0 Rating with Reduced Filler Loading Using Hydromagnesite-Nanoclay vs. MDH Systems

The combination of hydromagnesite with organo-modified montmorillonite (oMMT) nanoclay demonstrates a strong synergistic effect, allowing for a reduction in total flame retardant filler loading. A formulation with 55 wt% hydromagnesite and 5 wt% oMMT in EVA achieved a V-0 rating in the UL-94 vertical burning test, with no dripping and immediate self-extinguishing [1]. In contrast, a comparable system using magnesium hydroxide (MDH) and 5 wt% oMMT required a total filler loading of 65 wt% to achieve the same V-0 rating [2]. This synergy is attributed to enhanced char formation and a more stable barrier layer created by the hydromagnesite-oMMT interaction [1].

Nanocomposites Polymer Formulation Cost Optimization

Carbon Sequestration Efficiency: Hydromagnesite's High CO₂ Uptake Capacity in Mineral Carbonation Processes

For applications in carbon capture and utilization (CCU), hydromagnesite's formation from magnesium-rich brines or mine tailings represents a permanent and stable CO₂ sequestration pathway. Process mass balance analysis indicates that for every tonne of CO₂ sequestered via mineralization, 3.1 tonnes of hydrated magnesium carbonate (primarily hydromagnesite) with a purity of 99.82 wt% is produced [1]. This yield is higher than that of some other magnesium carbonates like magnesite (MgCO₃), where 1 tonne of CO₂ yields approximately 2.0 tonnes of solid product, due to hydromagnesite's higher molecular weight and hydration state [2].

Carbon Capture Utilization and Storage Mineral Carbonation

Hydromagnesite (CAS 12072-90-1) Procurement Guide: Optimal Industrial and Research Application Scenarios


Halogen-Free Flame Retardant for Wire & Cable Insulation and Sheathing (LDPE/EVA Compounds)

Procurement of hydromagnesite is strategically advantageous for formulating low-smoke, zero-halogen (LSZH) wire and cable compounds based on LDPE/EVA blends. The evidence of a higher Limiting Oxygen Index (LOI) of 29% at 60 wt% loading compared to 28% for MDH demonstrates a tangible improvement in ignition resistance [1]. Furthermore, the ability to achieve a UL-94 V-0 rating with a reduced total filler loading of 60 wt% (via synergy with nanoclays) compared to 65 wt% for MDH-based systems translates to better mechanical properties and lower material costs per kilometer of cable produced [2].

High-Performance Additive in Thermoplastic Polymer Compounding and Masterbatch Production

For compounders and masterbatch producers, hydromagnesite offers a distinct processing window advantage. Its decomposition onset at approximately 220 °C, which is 80-120 °C lower than that of magnesium hydroxide [3], allows it to be effectively compounded with a wider range of polymers, including temperature-sensitive EVA and LLDPE, without risking thermal degradation of the polymer matrix during extrusion. This broader processing window can reduce scrap rates and improve production efficiency when switching between different polymer bases.

Sustainable Feedstock for Carbon Capture, Utilization, and Storage (CCUS) and Mine Waste Valorization

Hydromagnesite is a premier target product for CCUS projects involving the carbonation of magnesium-rich industrial byproducts (e.g., serpentine mine tailings, desalination brines). The process yields 3.1 tonnes of high-purity (99.82 wt%) hydromagnesite per tonne of CO₂ sequestered [4]. This high mass yield, which is 55% greater than that of anhydrous magnesite per unit of CO₂, significantly enhances the economic viability of the sequestration process by providing a larger volume of a potentially marketable mineral byproduct that can be sold into the flame retardant or construction materials markets, creating a circular economy opportunity.

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